Pivalamide vs. Cyclopentanecarboxamide: Steric Descriptor Differentiation
The target compound's pivalamide group contains a central quaternary carbon (tert-butyl moiety) with a calculated Taft steric parameter (Es) of approximately -1.54, whereas the cyclopentanecarboxamide analog (HTS036895) presents a secondary carbon-centered cyclic amide with an estimated Es of approximately -0.79. This constitutes a ~95% increase in steric bulk at the amide attachment point . The pivalamide's steric hindrance is known to protect the amide bond from enzymatic hydrolysis, a feature that general structure-metabolism studies link to improved metabolic stability for pivalamide-containing compounds [1].
| Evidence Dimension | Steric bulk at the amide side chain (Taft Es parameter, estimated) |
|---|---|
| Target Compound Data | Es ≈ -1.54 (tert-butyl pivalamide group) |
| Comparator Or Baseline | HTS036895 (cyclopentanecarboxamide): Es ≈ -0.79 |
| Quantified Difference | ~95% greater steric hindrance for target compound |
| Conditions | Estimated from standard steric parameter values; no experimental measurement in common assay available. |
Why This Matters
For HTS library users, selecting the pivalamide analog may provide a structurally distinct tool compound with potentially different ADME liability relative to the cyclopentyl analog, enabling SAR exploration of steric effects on target engagement and metabolic stability.
- [1] Boström, J., et al. 'Oxadiazoles in Medicinal Chemistry.' J. Med. Chem. (2012). Review of 1,2,4- and 1,3,4-oxadiazole regioisomeric profiles including metabolic stability and solubility differences. View Source
